molecular formula C20H14BrClN2O4 B15043271 (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15043271
M. Wt: 461.7 g/mol
InChI Key: QUXIAFVOHBZFBE-XNTDXEJSSA-N
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Description

The compound (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a pyrimidine core substituted with bromine, chlorine, and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The bromine, chlorine, and prop-2-en-1-yloxy groups are introduced through electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions.

    Final assembly: The final step involves the condensation of the substituted pyrimidine with the benzylidene moiety under controlled conditions to ensure the formation of the desired E-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.

Scientific Research Applications

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C20H14BrClN2O4

Molecular Weight

461.7 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H14BrClN2O4/c1-2-9-28-17-8-3-12(11-16(17)21)10-15-18(25)23-20(27)24(19(15)26)14-6-4-13(22)5-7-14/h2-8,10-11H,1,9H2,(H,23,25,27)/b15-10+

InChI Key

QUXIAFVOHBZFBE-XNTDXEJSSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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